(-)-beta-Fenchyl alcohol

Description

Classification and Stereochemical Context of Bicyclic Monoterpene Alcohols

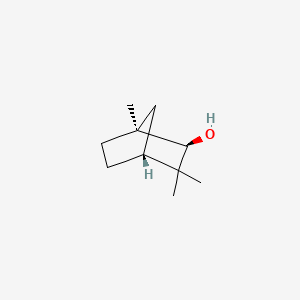

(-)-beta-Fenchyl alcohol belongs to the bicyclic monoterpenoid subgroup. This class of organic compounds is characterized by a distinctive bicyclo[2.2.1]heptane skeleton, also known as a norbornane (B1196662) framework. researchgate.net The systematic name for this compound is (1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, which precisely describes its complex three-dimensional structure. Its molecular formula is C₁₀H₁₈O. fda.gov

The structure of this compound includes a hydroxyl (-OH) group, which classifies it as an alcohol. The stereochemistry of this molecule is crucial, with the "(-)" designation indicating its specific enantiomeric form, distinguishing it from its mirror image, (+)-beta-fenchyl alcohol. The orientation of the hydroxyl group is described as exo, meaning it is on the same side of the bicyclic ring system as the bridgehead methyl groups. This is a key feature that differentiates it from its endo isomers.

Bicyclic monoterpene alcohols, such as this compound and its isomers like borneol, are derived biosynthetically from geranyl pyrophosphate. acs.orgnih.gov The intricate stereochemistry of these compounds arises from the enzymatic cyclization and subsequent hydroxylation reactions that occur in plants. This stereochemical diversity is a significant area of study, as different isomers can exhibit distinct biological activities and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | fda.gov |

| Molecular Weight | 154.25 g/mol | fda.gov |

| Systematic Name | (1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Classification | Bicyclic Monoterpenoid Alcohol | foodb.ca |

| Stereochemistry | (-), exo |

Significance of this compound in Chemical and Biological Investigations

This compound is a compound of interest in both chemical and biological research due to its unique structure and properties. In chemical synthesis, it serves as a chiral building block. Its well-defined stereochemistry is valuable for the synthesis of other chiral molecules, particularly in the development of new pharmaceuticals where stereoisomerism can significantly impact efficacy. Key chemical reactions involving this compound include oxidation to form the corresponding ketone, (-)-beta-fenchone, and esterification to create various esters used in the fragrance industry. smolecule.com

In the realm of biological investigations, this compound has been studied for several potential activities. Research has indicated that it possesses antimicrobial properties, showing effectiveness against certain pathogenic fungal and bacterial strains. smolecule.com This has led to its investigation as a potential natural preservative. Furthermore, some studies have explored its potential insecticidal and anti-inflammatory effects. smolecule.com For instance, research has shown its ability to inhibit the growth of certain fungi and its potential in pest control applications.

The compound is also a subject of interest in phytochemistry, where its presence in essential oils is used as a marker for the characterization of plant species. For example, it has been identified as a component in the essential oils of plants like Artemisia austriaca and in Tunisian flora.

Research Trajectories of Fenchyl Alcohol Isomers

The fenchyl alcohol family comprises several stereoisomers, including alpha- and beta-, as well as endo- and exo- forms, each with a unique spatial arrangement of atoms. nist.gov Research into these isomers often follows comparative pathways to understand how subtle structural differences influence their physical, chemical, and biological properties.

A significant area of research is the selective synthesis of specific fenchyl alcohol isomers. This is often achieved through the stereoselective reduction of the ketone precursor, fenchone (B1672492). The choice of reducing agent and reaction conditions can favor the formation of one isomer over another.

In biological studies, the different isomers of fenchyl alcohol are often tested in parallel to determine structure-activity relationships. For example, the antimicrobial or insecticidal activity of alpha-fenchyl alcohol might be compared directly with that of beta-fenchyl alcohol. These comparative studies are crucial for identifying the most potent isomer for a particular application and for understanding the molecular basis of their biological action.

Furthermore, computational studies and molecular modeling are increasingly used to predict the properties and biological activities of fenchyl alcohol isomers. researchgate.net These theoretical approaches help to rationalize experimental findings and guide the design of new experiments. The study of fenchyl alcohol isomers and their interconversions continues to be an active area of research, driven by their potential applications in various fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-WEDXCCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1)C([C@@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041183 | |

| Record name | (-)-beta-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-08-6 | |

| Record name | (-)-β-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Fenchyl alcohol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-beta-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-FENCHYL ALCOHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/850Y57G047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Ecological Distribution of Beta Fenchyl Alcohol

Identified Botanical Sources of Fenchyl Alcohol

(-)-beta-Fenchyl alcohol is a constituent of the essential oils of numerous plants, contributing to their characteristic aromas.

Detection in Specific Plant Species and Varieties

Detailed chemical analyses have identified this compound in a diverse range of plant species. The concentration of this compound can vary depending on the plant, its geographical origin, and the specific part of the plant being analyzed. biomedpharmajournal.org

Some of the plant species in which this compound has been detected include:

Artemisia austriaca : The essential oil of this plant, found growing wild in Iran, contains beta-fenchyl alcohol as one of its main components (3.03%). researchgate.net

Eucalyptus microtheca and Eucalyptus viminalis : The essential oils extracted from the leaves and flowers of these eucalyptus species have been found to contain β-fenchyl alcohol. nih.gov

Juniperus communis : This plant contains β-fenchyl alcohol at a concentration of 1.53%. vikaspedia.in

Morinda lucida : Also known as the brimstone tree, this plant is another identified source of β-Fenchyl alcohol. nmppdb.com.ng

Origanum vulgare L. (Oregano): The essential oil of oregano is composed mainly of carvacrol, β-fenchyl alcohol, thymol, and γ-terpinene. budsinthenews.infobiomedpharmajournal.org

Tetradenia riparia : The essential oil of this plant contains a significant amount of this compound, which contributes to its characteristic aroma. evitachem.comnih.gov

Below is an interactive data table summarizing the presence of this compound in various plant species.

| Plant Species | Family | Common Name(s) | Part(s) Containing the Compound |

| Artemisia austriaca | Asteraceae | Austrian wormwood | Aerial parts |

| Eucalyptus microtheca | Myrtaceae | Coolibah | Leaves, Flowers |

| Eucalyptus viminalis | Myrtaceae | Manna Gum | Leaves |

| Foeniculum vulgare | Apiaceae | Fennel | Not specified |

| Juniperus communis | Cupressaceae | Common Juniper | Not specified |

| Morinda lucida | Rubiaceae | Brimstone-tree | Not specified |

| Ocimum basilicum | Lamiaceae | Basil | Not specified |

| Origanum vulgare L. | Lamiaceae | Oregano | Not specified |

| Pinus sylvestris | Pinaceae | Scots Pine | Not specified |

| Tetradenia riparia | Lamiaceae | Misty Plume Bush | Not specified |

Biosynthetic Origins and Metabolic Precursors

The formation of this compound in plants is a result of complex biochemical pathways involved in the synthesis of monoterpenes.

Enzymatic Pathways in Monoterpene Biosynthesis

Monoterpenes, including this compound, are primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids of plant cells. foodb.caresearchgate.net This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.net

The key precursor for the biosynthesis of cyclic monoterpenes like fenchyl alcohol is geranyl pyrophosphate (GPP). foodb.cahmdb.ca GPP is formed by the condensation of IPP and DMAPP. The biosynthesis of fenchol (B156177) from GPP involves an isomerization step to linalyl pyrophosphate. wikipedia.org The final step is catalyzed by a specific enzyme, (-)-endo-fenchol synthase, which facilitates the cyclization and hydroxylation of the precursor to form this compound. This stereospecific conversion confirms its natural origin.

Bioconversion Products from Related Terpenoids (e.g., β-pinene)

In addition to its direct biosynthesis in plants, fenchyl alcohol can also be produced through the bioconversion of other related terpenoids. For instance, studies have shown that certain microorganisms can transform β-pinene into fenchyl alcohol. researchgate.net

One study identified that a strain of Pseudomonas sp. was capable of metabolizing β-pinene, with fenchyl alcohol being one of the bioconversion products. researchgate.net The total bioconversion of β-pinene was reported to be 58.8%. researchgate.net Another study on the microbial conversion of β-pinene also reported the formation of fenchyl alcohol as a product. scispace.com The biotransformation of terpenes like α-pinene and β-pinene is an area of interest for the production of "natural" aroma compounds. nih.gov

Chemical Synthesis and Derivatization of Beta Fenchyl Alcohol

Synthetic Methodologies for Fenchyl Alcohol

The most conventional method for producing fenchyl alcohol is through the reduction of the corresponding ketone, fenchone (B1672492). ontosight.aichemicalbook.com This process involves the conversion of fenchone's carbonyl group into a hydroxyl group. However, this reduction typically yields a mixture of stereoisomers, primarily the α- and β-fenchyl alcohols, due to the steric environment of the bicyclic ring system. rsc.org

The choice of reducing agent and reaction conditions significantly influences the ratio of the resulting isomers.

Sodium in Boiling Ethanol : Early research demonstrated that the reduction of d-fenchone using sodium metal in boiling ethyl alcohol produces a mixture of α- and β-fenchyl alcohols. This method, however, heavily favors the formation of the α-isomer, with the mixture containing the components in an approximate 9:1 ratio. rsc.org

Complex Metal Hydrides : The use of complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also common for this transformation. evitachem.com These reagents offer milder reaction conditions but still produce a mixture of isomers. The stereoselectivity depends on the steric hindrance, with the hydride typically attacking from the less hindered side of the carbonyl group.

| Reducing Agent | Precursor | Primary Products | Typical Ratio (α:β) | Reference |

| Sodium in Ethanol | d-Fenchone | α-Fenchyl alcohol, β-Fenchyl alcohol | ~9:1 | rsc.org |

| Lithium Aluminum Hydride | Fenchone | α-Fenchyl alcohol, β-Fenchyl alcohol | Mixture of isomers | evitachem.com |

| Sodium Borohydride | Fenchone | α-Fenchyl alcohol, β-Fenchyl alcohol | Mixture of isomers | evitachem.com |

Economically significant routes to fenchol (B156177) utilize abundant natural terpenes like α-pinene and β-pinene, which are major components of turpentine (B1165885) oil. foreverest.net These processes involve acid-catalyzed isomerization and hydration reactions. The four-membered ring in the pinene structure is labile under acidic conditions, allowing it to rearrange into the five-membered ring system of fenchane (B1212791). mdpi.com

The general pathway involves:

Isomerization : α-pinene or β-pinene is treated with an acid catalyst, which promotes a series of carbocationic rearrangements. This can lead to the formation of various monocyclic and bicyclic terpenes, including camphene (B42988) and fenchane derivatives. mdpi.comdiva-portal.org

Hydration : The intermediate carbocations are subsequently trapped by water (hydrolysis) to yield a mixture of terpene alcohols, including fenchyl alcohol. nih.govchemicalbook.com

A patented method describes the use of turpentine oil as a raw material with a specific catalyst (CHKC-4) to facilitate the catalytic isomerization and hydrolysis of α- and β-pinene. This process can achieve yields of over 50% with a purity of 99%. foreverest.net Another approach involves heating trans-2-pinanol (B1621002) in the presence of catalysts like aluminum phosphate (B84403) or niobium oxide to produce α-fenchyl alcohol with high conversion and selectivity. google.com The selectivity towards fenchol over other alcohols like terpineol (B192494) and borneol is a key challenge that depends heavily on the chosen catalyst and reaction conditions. foreverest.netnih.gov

Beyond the primary methods, other synthetic strategies have been explored. One such route is the hydroboration-oxidation of fenchene. This two-step process provides an alternative way to introduce a hydroxyl group onto the fenchene skeleton, yielding fenchyl alcohol.

Enantioselective Synthesis and Chiral Resolution Techniques

Producing enantiomerically pure (-)-beta-fenchyl alcohol requires more advanced techniques that can selectively synthesize or separate the desired enantiomer.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. wikipedia.org While fenchyl alcohol itself is often employed as an inexpensive chiral auxiliary in various asymmetric reactions, the principle can be applied to its own synthesis. sid.irsemanticscholar.org

In this context, an achiral precursor to fenchyl alcohol would be reacted with a chiral auxiliary. The auxiliary then directs a subsequent stereoselective transformation, after which it is cleaved to yield the enantioenriched fenchyl alcohol. For instance, research on the enantioselective conjugate addition of amines to α,β-unsaturated esters has utilized (1R)-endo-(+)-fenchyl alcohol as a chiral auxiliary. sid.ir In these studies, the chiral fenchyl group attached to an acrylate (B77674) ester directs the stereoselective addition of a nucleophile. While this specific work uses fenchyl alcohol to induce chirality in another molecule, the underlying principle of diastereoselective reactions is fundamental to asymmetric synthesis. sid.irresearchgate.net

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. e-bookshelf.de Enzymes, particularly lipases, are highly effective chiral catalysts for these resolutions due to their high stereoselectivity under mild conditions. thieme-connect.denih.gov

The enzymatic resolution of racemic fenchyl alcohol typically involves the enantioselective acylation (esterification) of the alcohol. A lipase (B570770), such as Candida antarctica lipase (CAL-B), is used to catalyze the transfer of an acyl group (from a donor like vinyl acetate) to one of the alcohol enantiomers at a much faster rate than to the other. e-bookshelf.dethieme-connect.de

This process results in a mixture of an enantioenriched ester and the unreacted, enantioenriched this compound. These two compounds can then be separated by standard chromatographic methods. This technique is highly efficient and can produce the desired alcohol with very high enantiomeric excess (ee). thieme-connect.de The reverse reaction, the enantioselective hydrolysis of a racemic fenchyl ester, can also be employed. d-nb.info

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Candida antarctica Lipase (CAL-B) | Kinetic Resolution (Acylation) | Racemic Fenchyl Alcohol | Separation of enantiomers, yielding enantioenriched alcohol and ester | e-bookshelf.dethieme-connect.de |

| Various Lipases | Kinetic Resolution (Hydrolysis) | Racemic Fenchyl Ester | Separation of enantiomers, yielding enantioenriched alcohol and ester | d-nb.info |

Radical C–H Amination Strategies for Chiral Alcohol Derivatives

The direct functionalization of C–H bonds represents a powerful and efficient strategy in organic synthesis. For alcohols like this compound, radical-mediated processes offer a pathway to introduce nitrogen-containing functional groups at positions that are otherwise difficult to access. Specifically, strategies for β C–H amination have been developed to convert alcohols into valuable β-amino alcohols. nih.govnih.govorganic-chemistry.orgthieme.de

One innovative approach utilizes a "radical relay chaperone". nih.govorganic-chemistry.orgthieme.de This method involves the temporary conversion of the alcohol into a reactive intermediate, such as an imidate radical. This intermediate then facilitates a 1,5-hydrogen atom transfer (HAT), a process where a radical abstracts a hydrogen atom from a carbon atom five positions away. This selectively generates a carbon-centered radical at the β-position of the original alcohol. nih.govresearchgate.net This β-radical can then be trapped by a nitrogen source, leading to the formation of a new C–N bond. Subsequent hydrolysis of the intermediate yields the desired β-amino alcohol. This strategy has been shown to be effective for a range of alcohols, including those with tertiary β C–H bonds and secondary alcohols, often with high diastereoselectivity. nih.gov

The development of enantioselective radical C–H amination further expands the utility of this chemistry. nih.govresearchgate.net By employing a chiral catalyst, often in a multi-catalytic system involving a photocatalyst, it is possible to control the stereochemistry of the newly formed stereocenter. nih.govresearchgate.net This approach addresses the challenge of controlling both regioselectivity (β-position) and enantioselectivity in radical reactions. nih.gov Mechanistic studies suggest that a photocatalyst selectively excites a chiral copper catalyst complexed with the imidate-activated alcohol, leading to a regio- and enantio-selective hydrogen atom transfer, followed by stereoselective amination. nih.govresearchgate.net

These radical C–H amination strategies provide a streamlined route to synthesize chiral β-amino alcohols from readily available alcohol precursors, bypassing more traditional multi-step synthetic sequences. nih.govnih.gov

Synthesis of Fenchyl Alcohol Derivatives and Structural Analogs

This compound readily undergoes esterification with carboxylic acids or their anhydrides to form the corresponding esters. A prominent example is the synthesis of fenchyl acetate (B1210297), a compound valued in the fragrance and flavor industries for its mild, sweet, pine-like aroma. odowell.comsmolecule.com

The most common method for preparing fenchyl acetate is the acetylation of fenchyl alcohol. foreverest.net This is typically achieved by reacting this compound with acetic anhydride. odowell.comchemicalbook.comchemicalbook.comchemdad.com The reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. odowell.comchemicalbook.comchemdad.com

Studies on the esterification of fenchol mixtures (containing both α- and β-isomers) have shown that β-fenchol esterifies more rapidly than α-fenchol. google.com This difference in reaction rate can be exploited for the separation of the isomers. For instance, partial esterification of a fenchol mixture with acetic anhydride, followed by distillation, can enrich the β-fenchyl ester in the higher-boiling fraction. google.com The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the selective esterification of the β-isomer. Lower temperatures and longer reaction times have been shown to favor the formation of β-fenchyl esters when using anhydrides like propionic and butyric anhydride. google.com

Table 1: Esterification of Mixed Fenchols with Acetic Anhydride

| Mole Ratio of Acetic Anhydride | Temperature (°C) | Time (hours) | % Conversion | % β-Ester in Product |

|---|---|---|---|---|

| 0.29 | 100 | 2 | 22.3 | 85.6 |

| 0.29 | 100 | 17 | 25.1 | 83.2 |

| 0.58 | 100 | 2 | 41.7 | 90.3 |

| 0.58 | 22 | 17 | 45.5 | 90.2 |

| 1.16 | 22 | 17 | 64.9 | 93.6 |

This table is based on data from a study on the acylation of a fenchol mixture containing 78% beta-fenchol (B7887047) and 18% alpha-fenchol. google.com

Glycosylation, the reaction of an alcohol with a glycosyl donor to form a glycoside, is a key transformation in carbohydrate chemistry and for the modification of natural products. This compound, with its sterically hindered hydroxyl group, presents a challenging substrate for glycosylation. jst.go.jpresearchgate.net

Despite the steric hindrance, successful glycosylation of fenchyl alcohol has been achieved using various methods. One effective approach involves the use of thioglycosides as glycosyl donors in the presence of a hypervalent iodine(III) reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), as a promoter. jst.go.jpresearchgate.netresearcher.life This method has been shown to be efficient for the glycosylation of sterically demanding alcohols. For example, the reaction of (+)-fenchyl alcohol with p-(octyloxy)phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside in the presence of PIFA and triflic acid afforded the desired β-glycoside in quantitative yield. researchgate.net This demonstrates the high reactivity of the promoter system in overcoming the steric bulk of the fenchyl group. jst.go.jp

Enzymatic glycosylation offers another route to fenchyl glycosides. Uridine diphosphate (B83284) sugar-dependent glycosyltransferases (UGTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule. mdpi.com Certain UGTs have been found to exhibit broad substrate tolerance and can glycosylate a variety of terpenoids. For instance, UGT93Y1, an enzyme identified from a plant source, was shown to be capable of glucosylating (±)-fenchyl alcohol, forming fenchyl glucoside. mdpi.com This enzymatic approach provides a highly selective and environmentally benign alternative to chemical glycosylation methods. mdpi.com

The derivatization of this compound can also be achieved through alkylation reactions. These reactions typically involve the modification of a molecule by the addition of an alkyl group. Recent advances in C-H activation have enabled the direct alkylation of arenes and heteroarenes, including those tethered to complex scaffolds like fenchyl alcohol.

A palladium(II)-catalyzed, dual-ligand-enabled, non-directed C-H alkylation has been reported for the synthesis of β-(hetero)aryl ketones. chemrxiv.org This methodology has been successfully applied to the alkylation of thiophene (B33073) moieties attached to complex natural products. In this context, a thiophene derivative of fenchyl alcohol was alkylated in excellent yield, demonstrating the robustness of the catalytic system in tolerating sterically demanding and complex molecular architectures. chemrxiv.org This type of late-stage functionalization is valuable for the diversification of natural product-based compounds.

Additionally, the alkylation of aldehydes with organozinc reagents, catalyzed by chiral β-amino alcohols, is a well-established method for the synthesis of optically active secondary alcohols. While not a direct alkylation of fenchyl alcohol itself, derivatives of fenchyl alcohol have been synthesized to act as catalysts in such reactions. researchgate.netresearchgate.net

The synthesis of fenchyl-substituted alkenes and enol ethers often requires specialized methods due to the steric hindrance imposed by the bicyclic fenchyl framework. Classical olefination reactions like the Wittig reaction tend to give very low yields with fenchone, the ketone precursor to fenchyl alcohol. worldscientific.com

The Barton-Kellogg reaction provides a more effective route to highly hindered alkenes and has been successfully employed for the synthesis of fenchyl-substituted systems. oalib.comresearchgate.netscielo.brnais.net.cnscispace.comscielo.br This reaction involves the coupling of a diazo compound with a thioketone (or a thionoester for enol-ethers) to form a thiiranes intermediate, which then extrudes sulfur to yield the alkene. scielo.br

For example, a tri-substituted aromatic fenchyl-alkene was prepared in 53% yield from thiofenchone and a diazoanisole. researchgate.netscielo.br An inverse approach, coupling diazofenchane with aromatic thionoesters, was used to synthesize fenchyl-substituted enol-ethers in high yields (75-95%). researchgate.netscielo.br These reactions often produce a mixture of E and Z isomers. scielo.br The resulting fenchyl-substituted alkenes can serve as precursors for other complex molecules, such as sterically hindered 1,2-dioxetanes, which are of interest in studies of chemiluminescence. worldscientific.comresearchgate.net

Another method for the synthesis of enol ethers involves the use of α-alkoxymethyltriphenylphosphonium salts, which can be prepared from the corresponding bis-alkoxymethanes. d-nb.info This methodology has been applied to cyclic chiral alkoxy groups, including the fenchyl group, to produce the corresponding phosphonium (B103445) salts in good yields. These salts can then be used in subsequent olefination reactions. d-nb.info

The formation of ethers from this compound can be achieved through various etherification methods. These reactions involve the coupling of the alcohol with another molecule to form an ether linkage (C-O-C).

Catalytic etherification using Lewis or Brønsted acids is a common approach. For instance, the reaction of β-pinene with alcohols in the presence of catalysts can lead to the formation of various monoterpene ethers, including fenchyl ethers, through skeletal rearrangements and subsequent alcohol attack. researchgate.net SnBr₂ has been identified as an efficient and selective water-tolerant Lewis acid catalyst for the synthesis of α-terpinyl alkyl ethers from β-pinene, with fenchyl ethers being noted as potential side products. researchgate.net

Another approach involves the synthesis of α-alkoxymethyltriphenylphosphonium iodides, which can be prepared from bis-alkoxymethanes under mild conditions using a PPh₃/I₂ combination. d-nb.info This method has been successfully applied to chiral alcohols, including fenchyl alcohol, to generate the corresponding phosphonium salts which are precursors for further transformations. d-nb.info

The synthesis of fenchyl-substituted enol-ethers has also been accomplished through the Barton-Kellogg reaction, as detailed in the previous section, by coupling diazofenchane with aromatic thionoesters. scielo.brscielo.br This reaction proceeds in high yield despite the steric hindrance of the fenchyl moiety. scielo.br

Functionalization for Nonproteinogenic Amino Acid Synthesis

This compound serves as a valuable chiral auxiliary in the asymmetric synthesis of nonproteinogenic amino acids (NPAAs), which are crucial for applications in drug discovery and peptide science. Its rigid bicyclic structure provides a well-defined chiral environment, influencing the stereochemical outcome of reactions. Researchers have utilized derivatives of fenchyl alcohol to synthesize these specialized amino acids through various strategies, including palladium-catalyzed C-H functionalization and conjugate addition reactions.

One notable approach involves a palladium-catalyzed δ-methyl C-H olefination of aliphatic amines. nih.gov In this method, a fenchyl alcohol-derived acrylate is used as a substrate. The reaction, facilitated by a palladium(II) acetate catalyst and a cocktail of oxidants and additives, allows for the introduction of an amino acid-like scaffold onto the fenchyl acrylate. While this method was found to be compatible with natural product-appended acrylates like the one derived from fenchyl alcohol, it provided the desired product in moderate yields. nih.govacs.org The process represents a direct C-H functionalization strategy to build complexity and access novel amino acid structures. nih.gov

Another significant application employs this compound as a chiral auxiliary in the enantioselective 1,4-conjugate addition of amines to α,β-unsaturated esters. sid.ir This method is a straightforward pathway to creating chiral β-amino esters, which are direct precursors to β-amino acids. In a study investigating this reaction, an α,β-unsaturated ester of (1R)-endo-(+)-fenchyl alcohol was reacted with various amines. sid.ir The reaction's diastereoselectivity was found to be moderate when using fenchyl alcohol as the chiral auxiliary, particularly when compared to other chiral alcohols like (S)-2-methyl-1-butanol. sid.ir Specifically, the conjugate addition of cyclic secondary amines such as pyrrolidine (B122466) and piperidine (B6355638) to the fenchyl alcohol-derived ester proceeded in the presence of solid lithium perchlorate, yielding the corresponding β-amino esters. sid.ir The diastereomeric ratio achieved with the fenchyl alcohol auxiliary was approximately 60:40. sid.ir

Table 1: Palladium-Catalyzed δ-Methyl C–H Olefination nih.govacs.org

| Entry | Catalyst / Reagents | Substrate | Product Yield |

| 1 | Pd(OAc)₂, 4-hydroxy quinoline, Ag₂O, Cu(OAc)₂, NaOAc | Fenchyl alcohol-appended acrylate | Moderate |

Table 2: Enantioselective 1,4-Conjugate Addition of Amines sid.ir

| Chiral Auxiliary | Amine | Catalyst/Medium | Diastereomeric Ratio | Product |

| (1R)-endo-(+)-Fenchyl alcohol | Pyrrolidine | Solid LiClO₄ | 60:40 | β-amino ester |

| (1R)-endo-(+)-Fenchyl alcohol | Piperidine | Solid LiClO₄ | 60:40 | β-amino ester |

Advanced Analytical Methodologies for Beta Fenchyl Alcohol Research

Chromatographic Techniques for Separation, Detection, and Quantification

Chromatographic methods are fundamental in isolating (-)-beta-Fenchyl alcohol from intricate mixtures, such as essential oils or biological samples, and for its subsequent quantification. The choice of technique is dictated by the volatility of the compound and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary analytical tool for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compounds then enter a mass spectrometer, which provides detailed mass spectra that can be used for identification by comparing them to spectral libraries.

The retention index (I) is a critical parameter in GC for identifying compounds. It normalizes the retention times of a compound to those of adjacent n-alkanes, making identifications more reliable across different instruments and conditions. For β-Fenchyl alcohol, retention indices have been determined on various stationary phases, which is crucial for its identification in complex mixtures like essential oils. nist.gov For instance, in the analysis of fennel, a plant known for its rich profile of volatile compounds including monoterpene alcohols, GC-MS is the method of choice for profiling these constituents. nih.gov

Table 1: Gas Chromatography Retention Indices for β-Fenchyl alcohol

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | Carbowax 20M | 1569 | Tressl, Friese, et al., 1978 nist.gov |

| Capillary | DB-1 | 1168 | Ramezani, Behravan, et al., 2004 nist.gov |

| Capillary | DB-5 | 1179 | Moon, Cliff, et al., 2006 nist.gov |

| Capillary | DBP-5 | 1165 | Heravi and Sereshti, 2007 nist.gov |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

For understanding the metabolic fate of this compound or for its detection in complex biological matrices, High-Resolution Mass Spectrometry (HRMS) is an invaluable tool. Techniques such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) or Quadrupole Time-of-Flight (Q-ToF) MS provide extremely accurate mass measurements, often with an error of less than 5 ppm. mdpi.com This precision allows for the determination of the elemental composition of the parent compound and its metabolites. mdpi.commdpi.com

When coupled with liquid chromatography (LC), such as UHPLC-Q-ToF-MS, HRMS enables the separation of non-volatile metabolites, followed by their accurate mass measurement and fragmentation analysis (MS/MS) to elucidate their structures. This metabolomics approach provides a holistic view of the chemical composition of a sample, making it possible to identify novel metabolites of this compound resulting from biotransformation processes in organisms. mdpi.com

Thin-Layer Chromatography (TLC) in Compound Identification

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and preliminary identification of compounds. sapub.org In the context of this compound, TLC can be used to monitor the progress of a chemical reaction where it is a reactant or product, or to quickly screen plant extracts for its presence. chemistryhall.com

The separation is based on the compound's affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent mixture). chemistryhall.com The position of the compound on the developed plate is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sapub.org While useful for initial identification, it is important to note that different compounds can have identical Rf values, necessitating further analysis by more definitive methods like GC-MS or NMR for confirmation. sapub.org Visualization of the separated spots on the TLC plate can be achieved using UV light or by staining with a chemical reagent. chemistryhall.com

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the definitive structural elucidation of this compound and for confirming the presence of its specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Signal Enhancement

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules, including the complex bicyclic framework of this compound. jaypeedigital.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment, number, and connectivity of hydrogen and carbon atoms in the molecule. jaypeedigital.comnih.gov

For an unambiguous structural assignment, two-dimensional (2D) NMR experiments are employed. These techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between different nuclei, allowing for the complete assembly of the molecular structure.

In cases where the concentration of this compound is very low, signal enhancement techniques are crucial. When using hyphenated systems like High-Performance Liquid Chromatography-NMR (HPLC-NMR), online preconcentration methods can be employed. This involves trapping the analyte peak from the HPLC column onto a smaller column before flushing it into the NMR microcoil probe, which can lead to a significant improvement in the signal-to-noise ratio. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. fiveable.me The analysis is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

For this compound, the most prominent feature in its IR spectrum is the presence of a hydroxyl (-OH) group. This functional group gives rise to a characteristic strong and broad absorption band in the region of 3200–3600 cm⁻¹. fiveable.melibretexts.org The broadness of this peak is a result of hydrogen bonding between alcohol molecules. Other characteristic absorptions include C-H stretching vibrations from the alkane structure, typically found in the 2850–3000 cm⁻¹ region, and C-O stretching, which appears in the 1000-1260 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | ~3200–3600 (Broad, Strong) libretexts.org |

| Alkane (C-H) | Stretching | ~2850–3000 libretexts.org |

| Alcohol (C-O) | Stretching | ~1000–1260 libretexts.org |

Sample Preparation and Extraction Protocols for Analytical Studies

The accurate analysis of this compound in various matrices is critically dependent on the efficiency and appropriateness of the sample preparation and extraction protocols employed. These preliminary steps are designed to isolate and concentrate the analyte from the sample matrix, thereby minimizing interference and enhancing detection sensitivity. The choice of method is largely dictated by the nature of the sample, the concentration of the target analyte, and the subsequent analytical technique to be used. For a volatile compound like this compound, techniques that effectively capture volatile organic compounds (VOCs) are paramount.

Headspace Solid Phase Microextraction (HS-SPME)

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds. nih.gov This method involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. copernicus.org

The selection of the fiber coating is a critical parameter in optimizing the extraction efficiency for this compound. The choice depends on the polarity and volatility of the analyte. For a broad-spectrum analysis of terpenes and terpenoids, a divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often employed due to its ability to adsorb a wide range of volatile compounds. spectroscopyonline.commdpi.com For non-polar analytes like many terpenes, a 100 µm polydimethylsiloxane (PDMS) fiber can also provide good results. spectroscopyonline.com

The optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. Key parameters that are typically optimized include extraction time, extraction temperature, and sample volume. An increase in extraction temperature generally leads to a higher concentration of volatile analytes in the headspace, thus improving adsorption onto the SPME fiber. However, excessively high temperatures can potentially lead to thermal degradation of the analyte. Similarly, the extraction time needs to be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample headspace and the fiber.

A summary of typical HS-SPME parameters for the analysis of volatile terpenes is presented in the interactive table below.

| Parameter | Typical Range/Value | Rationale |

| Fiber Coating | DVB/CAR/PDMS, PDMS | DVB/CAR/PDMS for broad range of volatiles. PDMS for non-polar compounds. |

| Extraction Temperature | 40 - 80 °C | Increases vapor pressure of this compound, enhancing its concentration in the headspace. |

| Extraction Time | 20 - 60 min | Allows for sufficient partitioning of the analyte from the sample to the fiber coating. |

| Desorption Temperature | 240 - 260 °C | Ensures complete transfer of the analyte from the SPME fiber to the GC column. |

| Desorption Time | 2 - 5 min | Sufficient time for the complete desorption of the analyte. |

This table presents typical parameter ranges for the analysis of volatile terpenes using HS-SPME and may require further optimization for specific applications involving this compound.

Liquid-Liquid Extraction (LLE) Methods

Liquid-Liquid Extraction (LLE) is a conventional and robust method for the separation and pre-concentration of analytes from a liquid sample. This technique is based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of moderately polar compounds like this compound from aqueous matrices, a suitable organic solvent is chosen to selectively dissolve the analyte.

The choice of solvent is critical and is based on the polarity of this compound. Solvents such as diethyl ether, dichloromethane, ethyl acetate (B1210297), and hexane (B92381) are commonly used for the extraction of terpenoids from plant extracts and other biological matrices. nih.govukaazpublications.com The efficiency of the extraction can be influenced by several factors, including the pH of the aqueous phase, the solvent-to-sample volume ratio, and the number of extraction steps. Adjusting the pH can suppress the ionization of acidic or basic functional groups, thereby increasing the partitioning of the neutral molecule into the organic phase. Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume.

A typical LLE protocol for the extraction of terpenoids from a plant extract might involve the following steps:

Homogenization of the plant material in a suitable buffer or water.

Addition of an appropriate volume of an immiscible organic solvent.

Vigorous shaking of the mixture in a separatory funnel to facilitate the transfer of the analyte into the organic phase.

Allowing the layers to separate and collecting the organic phase.

Repeating the extraction of the aqueous phase with fresh organic solvent to maximize recovery.

Drying the combined organic extracts over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.

Concentrating the extract to a smaller volume before analysis.

The selection of the extraction solvent significantly impacts the recovery of this compound. The following table provides a summary of solvents commonly used for the extraction of terpenoids.

| Solvent | Polarity Index | Rationale for Use |

| Hexane | 0.1 | Suitable for extracting non-polar terpenes. |

| Diethyl Ether | 2.8 | Good general-purpose solvent for a range of terpenoids. |

| Dichloromethane | 3.1 | Effective for extracting moderately polar compounds. |

| Ethyl Acetate | 4.4 | A slightly more polar option for extracting a broader range of compounds. |

| Methanol/Ethanol | 5.1 / 4.3 | Often used for initial extraction from solid matrices before LLE. nih.gov |

This table summarizes common solvents used in LLE for terpenoids. The optimal solvent for this compound may vary depending on the sample matrix.

Thermal Desorption Techniques in Volatile Compound Analysis

Thermal desorption (TD) is a versatile and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds. It involves the desorption of analytes from a sorbent trap by rapid heating, followed by their transfer into a gas chromatograph for separation and detection. This method is particularly well-suited for the analysis of trace levels of airborne VOCs, including monoterpene alcohols like this compound. copernicus.org

In a typical TD-GC-MS analysis, a known volume of air or gas is drawn through a sorbent tube packed with one or more adsorbent materials. researchgate.net The choice of sorbent is crucial and depends on the volatility of the target compounds. For monoterpenes, sorbents like Tenax® TA, Carbograph, or a combination of different sorbents are often used to ensure efficient trapping.

Once the sample is collected, the sorbent tube is placed in a thermal desorber unit connected to a GC. The tube is heated rapidly, and a flow of inert gas sweeps the desorbed analytes into a cold trap, where they are focused into a narrow band. The cold trap is then rapidly heated, injecting the analytes into the GC column for analysis. This two-stage desorption process allows for large sample volumes to be analyzed, significantly improving detection limits.

Key parameters in a thermal desorption method include the desorption temperature, desorption time, and the cold trap temperature. The desorption temperature must be high enough to ensure the complete release of the analytes from the sorbent but not so high as to cause thermal degradation. The cold trap temperature is set low enough to effectively refocus the analytes before their injection into the GC.

A study on the analysis of monoterpenes, sesquiterpenes, and diterpenes using TD-GC-MS demonstrated the effectiveness of this technique for the determination of these compounds in gas-phase samples. copernicus.org The method provides low limits of quantification, making it suitable for environmental and atmospheric studies involving this compound.

| Parameter | Typical Value | Purpose |

| Sorbent Material | Tenax® TA, Carbograph | Efficiently traps volatile and semi-volatile organic compounds. |

| Desorption Temperature | 250 - 300 °C | Ensures complete release of analytes from the sorbent tube. |

| Desorption Flow | 30 - 50 mL/min | Transfers desorbed analytes to the cold trap. |

| Cold Trap Temperature | -10 to -30 °C | Focuses the analytes into a narrow band before injection. |

| Trap Desorption Rate | >40 °C/s | Ensures rapid injection and sharp chromatographic peaks. |

This table outlines typical parameters for the thermal desorption analysis of volatile terpenes. Specific conditions should be optimized for this compound.

Computational and Theoretical Chemistry Studies on Beta Fenchyl Alcohol

Quantum Chemistry Computations for Electronic Structure and Interactions

Quantum chemistry computations are pivotal in elucidating the electronic structure of molecules like (-)-beta-fenchyl alcohol, offering insights into its stability, reactivity, and intermolecular interactions. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate fundamental electronic properties.

For the isomeric fenchol (B156177), quantum chemical calculations have been instrumental in characterizing its conformational landscape. Studies have utilized MP2/6-311++G(2df,p) level of theory to optimize the geometries of the most stable conformers of both endo- and exo-fenchol, which differ in the orientation of the hydroxyl group. These calculations reveal the subtle energy differences between various conformers, often finding them to be very close in energy. This proximity of energy levels suggests a dynamic equilibrium between conformers, a characteristic that is highly likely to be shared by this compound.

The electronic properties derived from these computations, such as orbital energies (HOMO and LUMO), partial atomic charges, and the electrostatic potential map, are crucial for predicting the molecule's reactivity. The distribution of electron density, for instance, can indicate the most probable sites for electrophilic or nucleophilic attack. Furthermore, these calculations can quantify the strength and nature of intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, which significantly influences the molecule's conformational preferences and vibrational spectra.

Table 1: Representative Calculated Electronic Properties for a Fenchol Isomer (Note: This table is illustrative and based on typical values for similar monoterpenoid alcohols, as specific data for this compound is not readily available.)

| Property | Value | Method |

| Total Energy | -455.9 Hartree | DFT/B3LYP/6-31G(d) |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G(d) |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, primarily arising from the rotation of the hydroxyl group, can be thoroughly investigated using molecular modeling and dynamics simulations. These methods provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemistry calculations.

Molecular mechanics force fields, such as AMBER or CHARMM, are often used for initial conformational searches to identify low-energy structures. These searches can reveal the potential energy surface associated with the rotation of the hydroxyl group and identify the most stable orientations. For the related alpha-fenchol, computational studies have highlighted the complexity of its conformational landscape, with predictions of multiple stable conformers that are very close in energy. This suggests that this compound likely also possesses a "maze" of conformational possibilities.

Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the molecule, can be used to study the time-dependent behavior of this compound. MD simulations can reveal the frequencies and pathways of transitions between different conformers, providing insights into the molecule's flexibility and the timescales of its internal motions. Such simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment influences conformational preferences.

Theoretical Interpretation of Experimental Spectroscopic Data

Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data, such as infrared (IR) and Raman spectra. By calculating theoretical spectra, researchers can assign experimentally observed vibrational bands to specific molecular motions, leading to a more detailed understanding of the molecule's structure and bonding.

For instance, theoretical vibrational frequency calculations are routinely performed using DFT methods. These calculations provide the frequencies and intensities of the fundamental vibrational modes. A notable area of interest for fenchyl alcohol isomers has been the OH and OD stretching regions of their vibrational spectra. For alpha-fenchol, experimental FTIR and Raman jet spectroscopy have revealed unusually complex spectra in these regions. This complexity has been tentatively attributed to tunneling interactions between nearly degenerate conformers, leading to a delocalization of the hydroxyl hydrogen atom.

Given the structural similarities, it is plausible that the vibrational spectrum of this compound would also exhibit such complexities. Theoretical calculations of the vibrational frequencies for different conformers, potentially including anharmonic corrections, would be essential for unraveling these intricate spectral features. The comparison of theoretical and experimental spectra can also serve as a benchmark for the accuracy of the computational methods employed.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes in a Fenchol Isomer (Note: This table is illustrative and based on typical values for similar monoterpenoid alcohols, as specific data for this compound is not readily available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3650 | 3630 |

| C-H Stretch (bridgehead) | 2980 | 2965 |

| C-O Stretch | 1050 | 1045 |

| Bicyclo[2.2.1]heptane ring deformation | 850 | 842 |

Computational Elucidation of Reaction Mechanisms and Stereoselectivity

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. For reactions involving this compound, such as esterification or oxidation, computational methods can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates.

By calculating the activation energies for different reaction pathways, it is possible to predict the most likely mechanism and the expected products. Furthermore, computational studies can provide detailed three-dimensional models of the transition states, which can be used to explain the observed stereoselectivity. For example, in a reaction where a chiral reagent approaches the hydroxyl group of this compound, the steric hindrance from the bicyclic framework will favor attack from one face over the other.

Quantum mechanical calculations can be used to model the transition states for the formation of different stereoisomeric products. By comparing the energies of these transition states, the stereochemical outcome of the reaction can be predicted. While specific computational studies on the reaction mechanisms of this compound are not prominent in the literature, the general principles of computational reaction mechanism analysis are well-established and would be directly applicable.

Environmental Fate and Biotransformation of Beta Fenchyl Alcohol

Biodegradation Pathways of Monoterpene Alcohols

The biodegradation of monoterpene alcohols, such as (-)-beta-fenchyl alcohol, is a critical process in the carbon cycle, facilitated primarily by microorganisms. nih.gov While specific pathways for this compound are not extensively detailed in scientific literature, the degradation of other monoterpenes provides a framework for its likely metabolic fate. In aerobic microorganisms, the initial step in the degradation of hydrocarbons like monoterpenes involves the introduction of functional groups, often through oxidation. nih.gov For monoterpene alcohols, this typically involves the oxidation of the alcohol group to a ketone. In the case of this compound, this would lead to the formation of fenchone (B1672492). wikipedia.org

Subsequent degradation of the resulting bicyclic ketone, fenchone, would likely proceed through ring cleavage, a common strategy employed by microorganisms to break down complex cyclic molecules. This process makes the carbon skeleton accessible to central metabolic pathways like beta-oxidation. nih.gov Anaerobic degradation pathways for bicyclic monoterpenes have also been proposed. For instance, studies on compounds like α-pinene suggest an initial decyclization or ring-opening reaction to form monocyclic intermediates. mdpi.comnih.govbohrium.com This is followed by mineralization through established monocyclic monoterpene degradation pathways. mdpi.com It is plausible that a similar decyclization step could be involved in the anaerobic degradation of the fenchane (B1212791) skeleton of this compound.

Microbial Bioconversion Studies and Strain Specificity

The biotransformation of monoterpenoids, including this compound, is of significant interest for producing valuable compounds. While specific studies focusing solely on this compound are limited, research on the bioconversion of its corresponding ketone, fenchone, and other related bicyclic monoterpenes provides insight into the microbial capabilities and the specificity of the strains involved.

Microorganisms, including various bacteria and fungi, are known to metabolize monoterpenes. nih.gov For instance, several fungal and bacterial strains have been identified that can degrade fenchone. These biotransformations often involve hydroxylation, oxidation, and reduction reactions, which can lead to a variety of derivatives. The specificity of these reactions is highly dependent on the microbial strain and its enzymatic machinery.

The following table summarizes findings from studies on the microbial biotransformation of fenchone, which is the likely first metabolite in the biodegradation of fenchyl alcohol. This data provides analogous insights into the types of microorganisms and transformations that could be relevant for this compound.

| Microorganism | Substrate | Key Transformation | Product(s) |

|---|---|---|---|

| Aspergillus niger | Fenchone | Hydroxylation | Hydroxyfenchone derivatives |

| Pseudomonas putida | Fenchone | Oxidative degradation | Ring-cleavage products |

| Rhodococcus spp. | Fenchone | Baeyer-Villiger oxidation | Lactones |

| Penicillium spp. | Fenchone | Reduction | Fenchol (B156177) isomers |

Decomposition and Conversion Processes in Environmental Matrices

The environmental fate of this compound is influenced by its decomposition and conversion in various environmental compartments, primarily soil and water. Monoterpenes, upon release into the environment, are subject to both biotic and abiotic degradation processes. frontiersin.org

In aquatic environments, both biodegradation and abiotic processes can contribute to the decomposition of this compound. Microbial communities in water and sediment play a role in its biotransformation. Abiotic factors such as photolysis (degradation by sunlight) can also be significant, particularly in surface waters. nih.gov The volatility of this compound may also lead to its partitioning into the atmosphere, where it can be degraded by photochemical reactions.

Chemical Stability and Degradation Research under Various Conditions

The chemical stability of this compound under different environmental conditions is a key factor in determining its persistence and fate. As a bicyclic monoterpene alcohol, its stability is influenced by factors such as temperature and pH.

Temperature: Thermal degradation studies on monoterpene alcohols indicate that they can undergo rearrangements and degradation at elevated temperatures. While specific data for this compound is limited, research on other monoterpenols shows that thermal decomposition can lead to the formation of various rearrangement and dehydration products. The stability of terpenes generally decreases with increasing temperature and prolonged exposure time. nih.gov

pH: The stability of organic molecules can be significantly influenced by pH. semanticscholar.org For alcohols, extreme acidic or alkaline conditions can potentially lead to dehydration or other reactions, although they are generally more stable than esters or amides under a wide pH range. Specific studies on the hydrolytic stability of this compound across a range of environmentally relevant pH values are not extensively documented. However, the hydroxyl functional group is generally stable to hydrolysis under neutral pH conditions.

The following table summarizes the expected stability of this compound under various conditions based on general chemical principles and data from related compounds.

| Condition | Expected Stability/Degradation Pathway | Notes |

|---|---|---|

| Neutral pH (6-8) | Generally stable | Limited potential for abiotic hydrolysis. |

| Acidic pH (<6) | Potential for acid-catalyzed dehydration or rearrangement | The bicyclic structure may influence reactivity. |

| Alkaline pH (>8) | Generally stable | Less reactive than compounds with ester or amide groups. |

| Elevated Temperature | Susceptible to thermal degradation and rearrangement | The specific products would depend on the temperature and presence of catalysts. |

| Sunlight (Photolysis) | Potential for direct and indirect photodegradation | Atmospheric degradation by reaction with hydroxyl radicals is likely. nih.gov |

Research on Biological Activities of Beta Fenchyl Alcohol

Antimicrobial Activity Investigations

(-)-beta-Fenchyl alcohol, a monoterpenoid alcohol, has been the subject of various studies to determine its efficacy against a range of microorganisms. Research has highlighted its potential as an antimicrobial agent, with demonstrated activities against both bacteria and fungi.

Investigations into the antibacterial properties of this compound have shown its activity against various bacterial strains. A 2007 study conducted by Turkish researchers examined the effects of several terpenes, including fenchol (B156177), against 63 bacterial strains sourced from plants, food, and laboratory environments. The findings indicated that monoterpenes like fenchol possess varying degrees of antibacterial activity. acslab.com

Further research involving the examination of essential oils from the Himalayan plant Zanthoxylum alatum (rattan pepper) also identified fenchol as a component with potent antimicrobial properties against harmful bacteria. acslab.comleafwell.com

Table 1: Summary of Antibacterial Activity Studies of this compound

| Source of Bacterial Strains | Number of Strains Tested | Observed Activity | Reference |

| Plant, food, and lab origins | 63 | Varying degrees of antibacterial activity | acslab.com |

| General harmful bacteria | Not specified | Potent antimicrobial properties | acslab.comleafwell.com |

This compound has demonstrated notable antifungal capabilities. Studies on the essential oils of the Himalayan plant Z. alatum concluded that its constituent monoterpenes, including fenchol, exhibited significant antimicrobial activity against phytopathogenic fungi. acslab.com Specific research has also pointed to its effectiveness against the pathogenic yeast Candida albicans. medchemexpress.com

Table 2: Antifungal Spectrum of this compound

| Target Fungi | Type | Observed Activity | Reference |

| Phytopathogenic fungi | Plant pathogens | Significant antimicrobial activity | acslab.com |

| Candida albicans | Human pathogen | Antifungal activity | medchemexpress.com |

A key aspect of the virulence of certain fungi, such as Candida albicans, is their ability to form biofilms and undergo morphological transition from yeast to hyphal forms. Research has shown that this compound can interfere with these processes. medchemexpress.com

Studies have demonstrated that this compound inhibits the formation of Candida albicans biofilms and hyphae. medchemexpress.com It was observed that concentrations between 0.005% and 0.01% were effective in inhibiting not only the structural development of biofilms and hyphae but also the metabolic activity of the biofilm cells over a period of 4 to 24 hours. medchemexpress.com This suggests that this compound targets key mechanisms of fungal pathogenicity. medchemexpress.com

Table 3: Efficacy of this compound against Candida albicans Biofilm and Hyphae

| Target | Effective Concentration Range | Incubation Time | Observed Effects | Reference |

| Candida albicans | 0.005% - 0.01% | 4 - 24 hours | Inhibition of biofilm formation, inhibition of hyphal formation, inhibition of biofilm cell metabolism | medchemexpress.com |

Other Demonstrated Biological Actions

Beyond its antimicrobial effects, research has explored other potential therapeutic properties of this compound, including antioxidant and analgesic actions.

This compound has been identified as having significant antioxidant properties. acslab.comleafwell.com In a study of the essential oil from the Rattan Pepper shrub, where fenchol was a primary component, the compound was found to be an effective antioxidant. acslab.comleafwell.com This activity is associated with the ability to help neutralize unstable and harmful cells in the body. acslab.com

The potential for this compound to act as a pain-relieving agent has also been investigated. acslab.com A 2014 study in Japan revealed a possible mechanism for its analgesic effect, suggesting that fenchyl alcohol may alleviate pain by inhibiting the TRPA1 receptor. acslab.comleafwell.com The TRPA1 receptor is a crucial protein in the body's signaling system for pain, particularly inflammatory pain. leafwell.com By blocking this receptor, this compound could play a role in the development of new pain therapies. leafwell.com

Table 4: Summary of Other Biological Actions of this compound

| Biological Action | Proposed Mechanism | Reference |

| Antioxidant | Aids in the destruction of unstable, harmful cells | acslab.comleafwell.com |

| Analgesic | Inhibition of the TRPA1 receptor, which signals pain | acslab.comleafwell.com |

Research into Anti-inflammatory Properties

This compound, a bicyclic monoterpenoid, has been a subject of interest for its potential therapeutic properties, including its anti-inflammatory effects. While research specifically targeting the (-)-beta isomer is part of a broader investigation into the bioactivity of fenchyl alcohol isomers, the available findings suggest a potential role in modulating inflammatory pathways. The anti-inflammatory activity of phytochemicals like this compound is often attributed to their interaction with key inflammatory mediators. nih.gov

The anti-inflammatory effects of many natural compounds are linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways. nih.gov For instance, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 which is inducible during inflammation, is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct evidence for this compound's effect on COX-2 is still emerging, related monoterpenoids have demonstrated such inhibitory activities. frontiersin.org

Furthermore, the production of inflammatory cytokines plays a crucial role in the inflammatory cascade. nih.gov Compounds that can modulate the production of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are considered to have significant anti-inflammatory potential. nih.gov Research into the broader class of monoterpene alcohols suggests that they can influence these pathways, indicating a plausible mechanism for this compound's anti-inflammatory action. nih.gov

A summary of potential anti-inflammatory mechanisms of monoterpenoids, which may be relevant to this compound, is presented in the table below.

| Potential Mechanism | Description | Key Molecular Targets |

| Enzyme Inhibition | Direct inhibition of enzymes that synthesize inflammatory mediators. | Cyclooxygenase-2 (COX-2) |

| Cytokine Modulation | Regulation of the production and release of pro-inflammatory and anti-inflammatory cytokines. | TNF-α, IL-6, IL-1β, IL-10 |

| NF-κB Pathway Inhibition | Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. | NF-κB, IκB kinase (IKK) |

Mechanistic Investigations of Biological Activities (e.g., Gene Expression Modulation)

The biological activities of this compound are intrinsically linked to its ability to modulate cellular processes at the molecular level, including the regulation of gene expression. The anti-inflammatory properties observed in related compounds often stem from their capacity to interfere with signaling pathways that control the transcription of pro-inflammatory genes. nih.gov

A primary focus of mechanistic studies in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that, under inflammatory conditions, translocates to the nucleus and induces the expression of a wide array of genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules. mdpi.com The inhibition of the NF-κB pathway is a key mechanism by which many natural anti-inflammatory compounds exert their effects. nih.gov While direct studies on this compound's impact on NF-κB are limited, it is a plausible target for its potential anti-inflammatory activity. The PlantaeDB database predicts that beta-Fenchyl alcohol may interact with the Nuclear factor NF-kappa-B p105 subunit. plantaedb.com

The modulation of gene expression by phytochemicals can be complex, involving various transcription factors and signaling cascades. nih.gov Besides the NF-κB pathway, other pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway also play a crucial role in regulating inflammatory gene expression. mdpi.com Future research into the specific molecular interactions of this compound will be crucial to fully elucidate its mechanisms of action.

Below is a table summarizing the potential gene expression modulation mechanisms that could be attributed to this compound based on the activities of similar compounds.

| Mechanistic Target | Effect on Gene Expression | Potential Outcome |

| NF-κB Signaling Pathway | Inhibition of NF-κB activation and nuclear translocation. | Downregulation of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). |

| Cytokine Gene Expression | Direct or indirect modulation of the transcription of cytokine genes. | Altered balance of pro- and anti-inflammatory cytokines. |

| COX-2 Gene Expression | Suppression of the induction of the COX-2 gene (PTGS2). | Reduced synthesis of prostaglandins (B1171923) at inflammatory sites. |

Academic and Industrial Research Applications of Beta Fenchyl Alcohol

Role as a Chemical Building Block in Organic Synthesis

(-)-beta-Fenchyl alcohol serves as a valuable chiral building block in the field of organic synthesis, providing a rigid bicyclic framework for the creation of more complex molecules. Its inherent chirality is a key feature that is exploited in the synthesis of stereospecific compounds. One notable application is in the preparation of Tschimganin analogs. In this synthesis, this compound undergoes an esterification reaction with various substituted benzoic acids. This process is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC) at room temperature, resulting in excellent yields of the desired analogs. glpbio.com This demonstrates the utility of this compound as a scaffold to introduce molecular diversity, leading to the development of novel compounds with potential applications in agrochemicals, as some of these analogs have shown insecticidal and fungicidal activities. glpbio.com

The reactivity of the hydroxyl group in this compound allows for various chemical transformations. For instance, it can be oxidized to produce (-)-fenchone (B1675204), a closely related bicyclic monoterpene ketone. wikipedia.org This conversion is a fundamental reaction that highlights its role as a precursor to other functionalized terpenoids. Furthermore, the hydroxyl group can readily undergo esterification with a range of carboxylic acids, not limited to benzoic acid derivatives, which expands its utility in creating a diverse library of ester compounds. foreverest.net These esters are of interest in the flavor and fragrance industry, as well as in the development of new bioactive molecules. The synthesis of this compound itself can be achieved through methods such as the reduction of (-)-fenchone or the hydroboration-oxidation of (-)-alpha-pinene, providing a reliable supply of this chiral starting material for synthetic endeavors.

Utilization as a Chiral Auxiliary in Asymmetric Synthetic Methodologies

The application of this compound as a chiral auxiliary in asymmetric synthesis is an area of specialized research. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, and is then removed. While the use of other chiral alcohols and their derivatives as auxiliaries is well-documented, specific and detailed examples of this compound in this role are not widely reported in readily available scientific literature. However, its rigid chiral structure suggests potential for such applications, where it could be used to direct the stereoselective formation of new chiral centers in a substrate.

Research in Flavor and Fragrance Chemistry

Chemical Contribution to Aroma Profiles in Natural Products

Table 1: Natural Occurrence of this compound in Various Plant Species

| Plant Species | Concentration Range |

|---|---|

| Pinus sylvestris (Scots Pine) | 2-5% |

| Foeniculum vulgare (Fennel) | 1-3% |

| Eucalyptus globulus (Eucalyptus) | 0.5-2% |

| Artemisia santolinaefolia | 1-4% |

The presence of this compound in these plants is a result of their secondary metabolism. Biosynthetically, it is derived from the reduction of fenchone (B1672492) through the action of NADPH-dependent ketone reductases. This enzymatic conversion is a key step in the terpenoid pathway of these plants. The distinct aroma of this compound, often described as camphoraceous, piney, and woody with citrus undertones, blends with other volatile compounds in the essential oils to create the complex and unique fragrances associated with these natural products.

Influence on Olfactory Impact in Essential Oils

The olfactory properties of this compound play a significant role in the perceived scent of essential oils where it is present. Its aroma is characterized by a fresh, camphor-like, and slightly piney scent. htppl.co.inyork.ac.uk In perfumery, it is valued for its ability to add a clean and herbal freshness to fragrance compositions. york.ac.uk It is known to blend well with citrus notes, particularly lime, and can provide a "lift" to floral fragrances, enhancing their brightness and diffusion. htppl.co.in

Biotechnological Production and Biocatalysis Research

Research into the biotechnological production of this compound is centered on harnessing enzymatic and microbial systems for its synthesis. The natural biosynthetic pathway involves the conversion of geranyl pyrophosphate to fenchol (B156177), a process that has been studied in plants like fennel (Foeniculum vulgare). nih.gov This understanding of the native biosynthetic route provides a foundation for developing biocatalytic and fermentative production methods.